molecular formula C16H25NO B14608196 Benzeneacetamide, N-octyl- CAS No. 57772-71-1

Benzeneacetamide, N-octyl-

Cat. No.: B14608196
CAS No.: 57772-71-1
M. Wt: 247.38 g/mol
InChI Key: AKPIJQRYVLUWRL-UHFFFAOYSA-N
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Description

Benzeneacetamide, N-octyl- (C₁₆H₂₅NO₂) is an alkyl-substituted acetamide derivative featuring a phenyl group attached to an acetamide backbone, with an octyl chain (-C₈H₁₇) bonded to the nitrogen atom. This compound is structurally characterized by:

  • Phenylacetamide core: A benzene ring linked to an acetamide group (CH₃CONH-).
  • N-octyl substitution: A long hydrophobic alkyl chain at the nitrogen position, influencing solubility and lipophilicity.

Properties

CAS No.

57772-71-1

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-octyl-2-phenylacetamide

InChI

InChI=1S/C16H25NO/c1-2-3-4-5-6-10-13-17-16(18)14-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3,(H,17,18)

InChI Key

AKPIJQRYVLUWRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzeneacetamide, N-octyl- can be synthesized through the reaction of benzeneacetamide with octylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzeneacetamide, N-octyl- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, N-octyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzene ring in Benzeneacetamide, N-octyl- can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzeneacetamide, N-octyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-octyl- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituent(s) on N Key Functional Groups
Benzeneacetamide, N-octyl- C₁₆H₂₅NO₂ 263.38 g/mol Octyl (-C₈H₁₇) Acetamide, phenyl
N-Benzylacetamide () C₉H₁₁NO 149.19 g/mol Benzyl (-CH₂C₆H₅) Acetamide, phenyl
N,N-Dimethylbenzeneacetamide () C₁₀H₁₃NO 163.22 g/mol Methyl (-CH₃) ×2 Acetamide, phenyl
N-[2-(Diethylamino)ethyl]-2-phenylacetamide () C₁₄H₂₂N₂O 234.34 g/mol Diethylaminoethyl Acetamide, phenyl, tertiary amine
4-Hydroxy-3,5-dimethoxy-N-octylbenzeneacetamide () C₁₈H₂₉NO₄ 323.43 g/mol Octyl, hydroxy, methoxy Acetamide, hydroxyl, methoxy

Key Observations :

  • Lipophilicity: N-octyl and N-cyclohexyl derivatives () exhibit higher hydrophobicity due to bulky alkyl chains, contrasting with polar substituents like diethylaminoethyl () or hydroxy/methoxy groups () .

Solubility and Stability

Compound Name Solubility (Experimental Data) Stability Notes
Benzeneacetamide, N-octyl- Limited data; expected low water solubility due to octyl chain Stable in DMSO/ethanol at ≤1% (analogous to )
N-Benzylacetamide () Soluble in polar aprotic solvents (e.g., DMSO) Stable under standard storage conditions
N,N-Dimethylbenzeneacetamide High solubility in organic solvents (e.g., acetone, ethanol) Susceptible to hydrolysis under acidic conditions
N-[2-(Diethylamino)ethyl]-2-phenylacetamide Enhanced solubility in aqueous buffers (pH-dependent) Stable in neutral to alkaline conditions

Research Findings :

  • Solvolysis Behavior : Alkyl-substituted acetamides (e.g., N-octyl) show slower solvolysis rates compared to esters like n-octyl fluoroformate (). For example, benzyl fluoroformate solvolysis correlates with a rate constant slope of 0.95 in acetone-water mixtures, suggesting similar mechanisms for hydrophobic derivatives .
  • Synthesis Challenges: Long-chain N-alkyl derivatives (e.g., N-octyl) require specialized purification techniques due to low crystallinity, as noted in analogs like N-benzylacetoacetamide ().

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